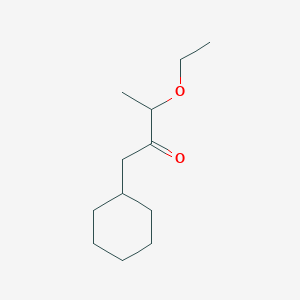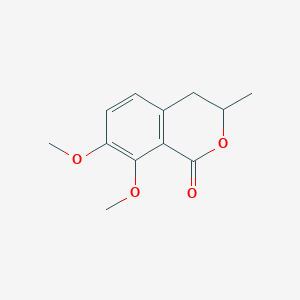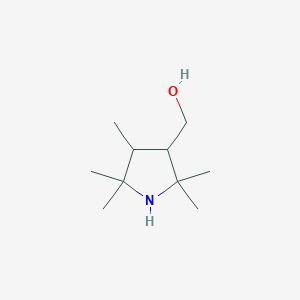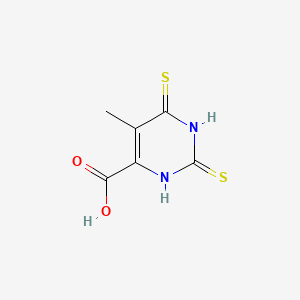
4-Cyanophenyl 4-(nonafluorobutyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-(nonafluorobutyl)benzoate is a chemical compound with the molecular formula C18H8F9NO2 and a molecular weight of 441.247 g/mol It is known for its unique structure, which includes a cyanophenyl group and a nonafluorobutyl benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(nonafluorobutyl)benzoate typically involves the esterification of 4-cyanophenol with 4-(nonafluorobutyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl 4-(nonafluorobutyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Ester Hydrolysis: Products include 4-cyanophenol and 4-(nonafluorobutyl)benzoic acid.
Applications De Recherche Scientifique
4-Cyanophenyl 4-(nonafluorobutyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 4-(nonafluorobutyl)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with nucleophilic sites in biological molecules, while the nonafluorobutyl group can enhance the compound’s lipophilicity and membrane permeability . These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenyl 4-(butyl)benzoate: Similar structure but with a butyl group instead of a nonafluorobutyl group.
4-Cyanophenyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a nonafluorobutyl group.
4-Cyanophenyl 4-(pentafluorophenyl)benzoate: Features a pentafluorophenyl group in place of the nonafluorobutyl group.
Uniqueness
4-Cyanophenyl 4-(nonafluorobutyl)benzoate is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it valuable for various applications .
Propriétés
Numéro CAS |
79049-17-5 |
|---|---|
Formule moléculaire |
C18H8F9NO2 |
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzoate |
InChI |
InChI=1S/C18H8F9NO2/c19-15(20,16(21,22)17(23,24)18(25,26)27)12-5-3-11(4-6-12)14(29)30-13-7-1-10(9-28)2-8-13/h1-8H |
Clé InChI |
UNFLSZXCPKUMMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)

![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
